molecular formula C9H7BrF2 B8655042 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene

4-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Katalognummer: B8655042
Molekulargewicht: 233.05 g/mol
InChI-Schlüssel: XMLBPIMVVOWFBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2,2-difluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H7BrF2. It is a derivative of indene, characterized by the presence of bromine and two fluorine atoms.

Vorbereitungsmethoden

The synthesis of 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and the concentration of reactants .

Analyse Chemischer Reaktionen

4-bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

4-bromo-2,2-difluoro-2,3-dihydro-1H-indene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-bromo-2,2-difluoro-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H7BrF2

Molekulargewicht

233.05 g/mol

IUPAC-Name

4-bromo-2,2-difluoro-1,3-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-8-3-1-2-6-4-9(11,12)5-7(6)8/h1-3H,4-5H2

InChI-Schlüssel

XMLBPIMVVOWFBY-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CC1(F)F)C(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.